molecular formula C6H3ClFNO2 B104753 3-Chloro-4-fluoronitrobenzene CAS No. 350-30-1

3-Chloro-4-fluoronitrobenzene

Cat. No.: B104753
CAS No.: 350-30-1
M. Wt: 175.54 g/mol
InChI Key: DPHCXXYPSYMICK-UHFFFAOYSA-N
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Description

Chemical Structure and Molecular Data 3-Chloro-4-fluoronitrobenzene (CAS 350-30-1) is a halogenated nitroaromatic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol . Its IUPAC name is 2-chloro-1-fluoro-4-nitrobenzene, and its structure features a nitro group (-NO₂) at the para position, with chlorine and fluorine substituents at the meta and ortho positions, respectively . The compound’s SMILES notation is [O-][N+](=O)C1=CC=C(F)C(Cl)=C1, reflecting its planar aromatic ring with strong electron-withdrawing groups (EWGs) .

Synthesis Methods Industrial synthesis of this compound often involves halogen-exchange fluorination. For example, microwave irradiation (400 W, 10 minutes) of 3,4-dichloronitrobenzene with AlCl₃/SbCl₃ catalysts achieves a 97% yield, significantly faster than conventional heating . Another route employs catalytic hydrogenation of this compound using 1% Pt/C under mild conditions (50–100°C, 0.1–5 MPa H₂), yielding 3-chloro-4-fluoroaniline with >94% efficiency .

Applications
This compound is a critical intermediate in pharmaceuticals. For instance, it is used to synthesize:

  • N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, a precursor for kinase inhibitors .
  • 1,3-Oxazetidine derivatives for cancer therapy via nucleophilic substitution with N-methylpiperazine .
  • Gefitinib impurities, highlighting its role in oncology drug development .

Physicochemical and Computational Insights
Density functional theory (DFT) studies reveal intramolecular charge transfer (ICT) regions and reactive electrophilic/nucleophilic sites, making it prone to metallic bonding and intermolecular interactions . Its nitro group enhances electrophilic substitution reactivity, while chlorine and fluorine sterically and electronically direct regioselectivity . Experimental data show a density of 1.58 g/cm³ and viscosity comparable to structural isomers like 3-chloro-2-fluoronitrobenzene .

Preparation Methods

Synthesis of 4-Fluoronitrobenzene: Precursor Preparation

The synthesis of 3-chloro-4-fluoronitrobenzene begins with the production of its precursor, 4-fluoronitrobenzene. This compound is synthesized via the nitration of fluorobenzene under controlled conditions:

Nitration of Fluorobenzene

Nitration is conducted using a mixed acid system (H₂SO₄/HNO₃/H₂O) at temperatures between 40°C and 70°C. Optimal sulfuric acid concentrations range from 70% to 78% by weight to minimize side reactions such as dinitration or isomerization . The reaction typically achieves a 98% yield of 4-fluoronitrobenzene with an isomeric purity of 85.2% para-substituted product .

Key Parameters:

  • Acid Composition: 61.0–62.3% H₂SO₄, 19.6–25.4% HNO₃, 13.6–18.1% H₂O .

  • Reaction Time: 2–5 hours .

  • Isomeric Distribution: p-:o-:m- = 85.2:14.5:0.3 .

Catalytic Chlorination of 4-Fluoronitrobenzene

The chlorination of 4-fluoronitrobenzene to this compound is a regioselective reaction requiring precise catalytic systems to avoid dichlorination or positional isomerism.

Catalytic Systems and Mechanisms

Two catalyst systems are industrially validated:

  • Iodine/Iron-Based Catalysts: Combinations such as iodine with ferric chloride (FeCl₃) or ferrous chloride (FeCl₂) enhance chlorination efficiency. Iron compounds act as Lewis acids, polarizing the chlorine molecule, while iodine facilitates electrophilic substitution at the meta position relative to the nitro group .

  • Iodine/Antimony-Based Catalysts: Antimony pentachloride (SbCl₅) or antimony trichloride (SbCl₃) paired with iodine achieves similar efficacy, particularly under milder temperatures .

Catalyst Loadings:

  • Iodine: 0.01–1.0 wt% relative to 4-fluoronitrobenzene .

  • Iron/Antimony Compounds: 2–5 wt% .

Reaction Conditions and Optimization

Chlorine gas is introduced at 50°C–70°C over 8–12 hours, with real-time monitoring to ensure complete consumption of the starting material . Solvents such as perchloroethylene may be used, though solvent-free systems are preferred for cost and simplicity.

Table 1: Representative Chlorination Results from Patent US4898996A

ExampleCatalyst SystemTemperature (°C)Yield (%)Purity (%)Byproducts (%)
1FeCl₃ + I₂60–709998.11.4 (dichloro)
2SbCl₅ + I₂60–709997.61.6 (dichloro)
3FeCl₃ + ICl60–709897.72.3 (dichloro)
4Iron powder + I₂60–709997.62.4 (dichloro)
5Sb + I₂60–709897.32.7 (dichloro)

Source: Adapted from

Comparative Analysis of Catalytic Efficiency

Role of Iodine in Selectivity

Iodine is critical for directing chlorination to the meta position. Comparative experiments without iodine resulted in <1% yield of the desired product, even at elevated temperatures (125°C–135°C) . The absence of iodine led to uncontrolled chlorination and significant residual starting material.

Purification and Industrial Refinement

Crude this compound is purified via fractional distillation or crystallization. Industrial processes typically achieve ≥98% purity without additional steps, though distillation under reduced pressure (100°C–150°C, 10–20 mmHg) further reduces dichloro impurities to <1% .

Applications and Downstream Processing

The primary application of this compound is its reduction to 3-chloro-4-fluoroaniline, a precursor for herbicides and antimicrobial agents. Catalytic hydrogenation using Pt/C under hydrogen pressure (0.5 MPa, 60°C) achieves near-quantitative conversion .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key halogenated nitrobenzenes are compared in Table 1 :

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
3-Chloro-4-fluoronitrobenzene 350-30-1 C₆H₃ClFNO₂ 175.54 2-Cl, 1-F, 4-NO₂ Pharma intermediates
3-Bromo-4-chloronitrobenzene 70978-54-0 C₆H₃BrClNO₂ 220.45 3-Br, 4-Cl, 1-NO₂ Organic synthesis
3-Chloro-2-fluoronitrobenzene 345-17-5 C₆H₃ClFNO₂ 175.54 3-Cl, 2-F, 1-NO₂ Isomer studies
4-Fluoronitrobenzene 352-32-9 C₆H₄FNO₂ 141.10 4-F, 1-NO₂ Precursor for agrochemicals
1-Chloro-2,3-difluoro-4-nitrobenzene 2689-07-8 C₆H₂ClF₂NO₂ 193.54 1-Cl, 2,3-F, 4-NO₂ Specialty chemicals

Substituent Impact on Reactivity :

  • Electron-Withdrawing Effects : Chlorine and fluorine decrease electron density at the aromatic ring, accelerating nucleophilic substitution but hindering electrophilic reactions. Bromine’s larger size in 3-bromo-4-chloronitrobenzene increases steric hindrance, reducing hydrogenation rates compared to chloro-fluoro analogs .
  • Positional Isomerism : 3-Chloro-2-fluoronitrobenzene (Cl at meta, F at ortho) exhibits distinct regioselectivity in substitution reactions due to altered charge distribution .

Reactivity in Key Reactions

Hydrogenation Efficiency :
this compound achieves >94% conversion to 3-chloro-4-fluoroaniline under Pt/C catalysis , whereas 4-fluoronitrobenzene (lacking Cl) requires harsher conditions due to reduced nitro group activation .

Nucleophilic Substitution: In pharmaceutical syntheses, this compound reacts with 2-pyridinemethanol under mild alkaline conditions, whereas 3-bromo-4-chloronitrobenzene requires higher temperatures due to Br’s lower leaving-group ability .

Computational and QSAR Insights

  • QSAR Parameter: this compound scores 0.8 in predictive models, reflecting moderate bioactivity compared to 1-bromo-2-nitrobenzene (0.75) and 4-chloro-3-methylphenol (0.8) .

Biological Activity

3-Chloro-4-fluoronitrobenzene (CAS Number: 350-30-1) is a significant compound in organic chemistry, particularly noted for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article delves into its biological activity, focusing on its applications, toxicity, and the mechanisms through which it exerts its effects.

This compound is characterized by its molecular structure, which includes a nitro group (-NO2), a chloro group (-Cl), and a fluoro group (-F) attached to a benzene ring. The compound is typically synthesized through the chlorination of 4-fluoronitrobenzene under specific conditions to yield high purity and yield .

Biological Applications

Pharmaceutical Intermediates:
this compound serves as a precursor in the synthesis of several important drugs:

  • Gefitinib: An anticancer drug used primarily for non-small cell lung cancer treatment, where this compound is transformed into 3-chloro-4-fluoroaniline .
  • Norfloxacin: An antibiotic that benefits from the compound's role in its synthesis, highlighting its importance in medicinal chemistry .

Agricultural Chemicals:
The compound is also utilized in the production of fluorinated herbicides and fungicides, demonstrating its versatility beyond pharmaceuticals .

Toxicological Profile

The biological activity of this compound extends to its toxicity profile. Studies indicate that compounds with nitro groups can exhibit significant toxic effects, particularly through mechanisms such as reactive oxygen species (ROS) generation and DNA damage:

  • Toxicity Mechanisms: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxicity .
  • Environmental Impact: Assessments of its environmental fate highlight concerns regarding persistence and bioaccumulation potential, which necessitate careful handling and regulation .

Case Studies and Research Findings

A series of studies have investigated the biological activity and toxicology of this compound:

StudyFindings
Munro et al. (2004)Discussed chemical-induced biological responses, noting significant cytotoxic effects at higher concentrations .
Ravi et al. (1997)Explored nucleophilic substitutions on this compound, providing insights into its reactivity and potential biological interactions .
EPA Review (1986)Evaluated production and exposure data, indicating potential health risks associated with occupational exposure to the compound .

Q & A

Q. Basic: What are the standard synthetic routes for 3-chloro-4-fluoronitrobenzene, and how can reaction conditions be optimized?

Answer:
this compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 3-chloro-4-fluorobenzene derivatives with nitric acid under controlled nitration conditions. For example, in pharmaceutical intermediate synthesis, substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) with 2-pyridinemethanol yield nitrobenzene derivatives, followed by reduction using iron powder in acidic media .
Optimization Parameters:

  • Temperature: Maintain 323–333 K to balance reaction rate and side-product formation.
  • Catalyst Loading: Pd-Fe/TiO₂ catalysts (0.26 g per 0.1 mol substrate) enhance hydrogenation efficiency .
  • Solvent Choice: Ethanol is preferred for hydrogenation due to its polarity and miscibility .

Q. Basic: What are the key physicochemical properties of this compound, and how are they experimentally validated?

Answer:
Key properties include:

  • Molecular Formula: C₆H₃ClFNO₂ (MW: 175.545 g/mol) .
  • Melting Point: 40–45°C .
  • Structural Data: Validated via NMR (¹H: 7.235–8.306 ppm; ¹³C: 117–164.59 ppm experimentally) and X-ray crystallography .
    Validation Methods:
  • Spectroscopy: Compare computed DFT/HF NMR shifts (e.g., B3LYP/6-311++G(d,p) methods) with experimental data to confirm structural accuracy .
  • Chromatography: HPLC or GC-MS to assess purity (>95% by HPLC) .

Q. Advanced: How do reaction kinetics and catalyst design influence the hydrogenation of this compound?

Answer:
Pd-Fe/TiO₂ catalysts exhibit pseudo-first-order kinetics for nitro-group reduction. Key findings include:

  • Catalyst Dosage: 0.26 g catalyst per 0.1 mol substrate achieves >90% conversion in 2 hours at 323 K .
  • Temperature Dependence: Conversion increases from 298 K to 323 K, plateauing beyond 323 K due to thermal decomposition .
    Kinetic Equation:
d[C]dt=k[C][H2]0.5-\frac{d[C]}{dt} = k \cdot [C] \cdot [H_2]^{0.5}

Where kk = 0.0125 min⁻¹ (at 323 K) and H2H_2 partial pressure = 0.1 MPa .

Q. Advanced: How can computational methods resolve discrepancies in experimental data for this compound?

Answer:
Density Functional Theory (DFT) and Hartree-Fock (HF) simulations validate structural and reactive properties:

  • NMR Shifts: Computed ¹³C shifts (DFT: 141.83–186.39 ppm; HF: 129.74–174.37 ppm) align with experimental ranges (117–164.59 ppm) .
  • Reactivity Sites: Frontier Molecular Orbital (FMO) analysis identifies electrophilic regions (nitro group) and nucleophilic sites (chlorine-adjacent carbons) .
    Table 1: Computational vs. Experimental Data Comparison
PropertyExperimental RangeDFT CalculationHF Calculation
¹H NMR (ppm)7.235–8.3066.8397–9.03686.1242–8.3213
¹³C NMR (ppm)117–164.59141.83–186.39129.74–174.37
Dipole Moment (Debye)N/A4.123.98

Q. Advanced: How should researchers address contradictions in physicochemical data reliability for this compound?

Answer:
Data reliability categories (e.g., "Reliable with Restriction") guide critical evaluation:

  • High Reliability: Studies compliant with OECD/US EPA guidelines (e.g., NIST’s thermodynamic data) .
  • Moderate Reliability: Pre-GLP studies with minor deviations (e.g., solvent variations in catalytic studies) .
    Mitigation Strategies:
  • Cross-validate using multiple methods (e.g., EPI Suite estimations vs. experimental LC50 values) .
  • Prioritize peer-reviewed computational studies (e.g., DFT-based reactivity analyses) over handbook estimates .

Q. Advanced: What analytical challenges arise in characterizing reactive intermediates derived from this compound?

Answer:
Key challenges include:

  • Instability of Intermediates: Aniline derivatives (e.g., N-(3-chloro-4-(2-pyridylmethoxy)aniline) require inert atmospheres to prevent oxidation .
  • Detection Limits: LC-MS/MS with electrospray ionization (ESI) achieves sub-ppm detection for nitroso byproducts .
    Methodology:
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track nitro-group reduction kinetics .
  • Isolation Techniques: Flash chromatography (silica gel, hexane/EtOAc) purifies intermediates >95% purity .

Properties

IUPAC Name

2-chloro-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHCXXYPSYMICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049278
Record name 2-Chloro-1-fluoro-4-nitrobenzene
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Molecular Weight

175.54 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

350-30-1
Record name 3-Chloro-4-fluoronitrobenzene
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Record name 2-Chloro-1-fluoro-4-nitrobenzene
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Record name 2-chloro-1-fluoro-4-nitrobenzene
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

1,500 parts of 3,4-dichloronitrobenzene, 680 parts of potassium fluoride and 5 parts of cesium fluoride are stirred in 1,500 parts of tetramethylenesulfone under nitrogen for 3 hours at 220° C. Working up takes place as described in Example 1(a). 1,275 parts (93% of theory) of 3-chloro-4-fluoronitrobenzene of melting point 41°-42° C. are obtained.
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Synthesis routes and methods III

Procedure details

A suspension of 1,500 parts of 3,4-dichloronitrobenzene, 900 parts of potassium fluoride and 10 parts of cesium fluoride in 800 parts of dimethylformamide is refluxed for 16 hours (165° C.). The mixture is worked up as described in Example 1(a). 1,110 parts (81% of theory) of 3-chloro-4-fluoronitrobenzene of melting point 41°-42° C. are obtained.
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Synthesis routes and methods IV

Procedure details

A suspension of 1,500 parts of 3,4-dichloronitrobenzene, 680 parts of potassium fluoride and 25 parts of 18-crown-6 in 1,420 parts of dimethylformamide is refluxed for 9 hours, the temperature being 165° C. The mixture is worked up by the method described in Example 1. 1,124 parts (82% of theory) of 3-chloro-4-fluoronitrobenzene of melting point 41°-42° C. are obtained.
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Synthesis routes and methods V

Procedure details

70 g (0.2 mol) of octadecyltrimethylammonium chloride were dissolved in a melt of 2020 g (10.5 mol) of 3,4-dichloronitrobenzene at 50° C. with stirring, 580 g (10.0 mol) of potassium fluoride were suspended at 100° C. and this suspension was heated to 180° C. for 9 h. After cooling to about 60° C., the reaction suspension was filtered with suction, the liquid adhering to the residue was distilled off at 150° C./70 torr and the combined organic phases were fractionated with the addition of an auxiliary base as an acid scavenger. 1445 g (90.6%, relative to 3,4-dichloronitrobenzene converted) of 3-chloro-4-fluoronitrobenzene and 324 g (13.6%, relative to 3,4-dichioronitrobenzene employed) of unreacted 3,4-dichloronitrobenzene were obtained.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Chloro-4-fluoronitrobenzene
3-Chloro-4-fluoronitrobenzene
3-Chloro-4-fluoronitrobenzene
3-Chloro-4-fluoronitrobenzene
3-Chloro-4-fluoronitrobenzene
3-Chloro-4-fluoronitrobenzene

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